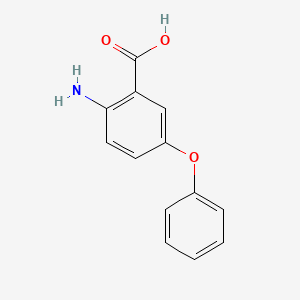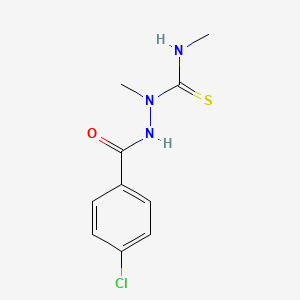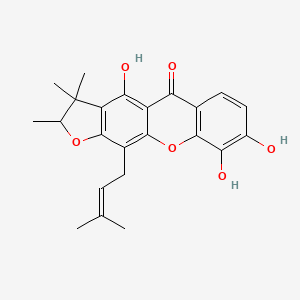
Fmoc-His(Bzl)-OH
Overview
Description
Fmoc-His(Bzl)-OH is a derivative of histidine, an essential amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzyl (Bzl) protecting group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino and imidazole groups of histidine during peptide chain assembly.
Mechanism of Action
Target of Action
Fmoc-His(Bzl)-OH, also known as 9-fluorenylmethyloxycarbonyl-histidine(benzyl ester)-OH, is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are the amino groups of other amino acids or peptides during peptide synthesis .
Mode of Action
This compound interacts with its targets through a process known as solid-phase peptide synthesis (SPPS) . In this process, the 9-fluorenylmethyloxycarbonyl (Fmoc) group of this compound serves as a temporary protecting group for the N-terminus of the peptide chain . This group is removed to expose the amino group, allowing the next amino acid to be added to the chain .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathways involved in protein synthesis and function. By controlling the sequence of amino acids in a peptide, researchers can influence the structure and function of the resulting protein . This can have downstream effects on a variety of biological processes, depending on the specific protein being synthesized.
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its use in peptide synthesisThe absorption, distribution, metabolism, and excretion (ADME) properties of these peptides will depend on their specific structures .
Result of Action
The result of this compound’s action is the formation of peptide bonds, leading to the creation of peptides with specific sequences . These peptides can then fold into specific structures and perform a variety of functions in the body, depending on their amino acid sequences .
Action Environment
The action of this compound is influenced by various environmental factors. For example, the efficiency of peptide bond formation can be affected by the pH and temperature of the reaction environment . Additionally, the stability of this compound and the peptides it helps form can be influenced by factors such as light, heat, and the presence of certain chemicals .
Biochemical Analysis
Biochemical Properties
Fmoc-His(Bzl)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during the synthesis process. The Fmoc group protects the amino group of histidine, preventing unwanted reactions. The benzyl ester group protects the carboxyl group, ensuring that the peptide bond formation occurs at the desired location. Enzymes such as peptidyl transferases facilitate the formation of peptide bonds, while the Fmoc group is removed by secondary amines like piperidine .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect cell function by modulating the activity of enzymes involved in peptide synthesis. For example, the presence of this compound can enhance the efficiency of peptide bond formation, leading to increased production of peptides within cells. This can impact cellular metabolism by altering the availability of amino acids and peptides for various metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules during peptide synthesis. The Fmoc group binds to the amino group of histidine, protecting it from unwanted reactions. The benzyl ester group protects the carboxyl group, ensuring that peptide bond formation occurs at the desired location. The removal of the Fmoc group by secondary amines such as piperidine allows for the sequential addition of amino acids to form peptides. This process is facilitated by enzymes such as peptidyl transferases, which catalyze the formation of peptide bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or moisture can lead to degradation. This can affect the efficiency of peptide synthesis and the quality of the final product. Long-term studies have shown that this compound can maintain its stability and effectiveness for extended periods when stored properly .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At high doses, this compound can cause toxicity and adverse effects such as liver damage and gastrointestinal disturbances. Threshold effects have been observed, with higher doses leading to more pronounced adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases, which facilitate the formation of peptide bonds. The presence of this compound can affect metabolic flux by altering the availability of amino acids and peptides for various metabolic pathways. This can impact the levels of metabolites within cells and tissues .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside cells, this compound can accumulate in specific compartments or organelles, where it exerts its effects on peptide synthesis. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum, where it participates in peptide synthesis. The localization of this compound can also be influenced by factors such as pH and the presence of other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-His(Bzl)-OH typically involves the protection of the histidine amino acid. The Fmoc group is introduced to protect the amino group, while the benzyl group is used to protect the imidazole side chain. The process generally includes the following steps:
Protection of the Amino Group: The amino group of histidine is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Imidazole Side Chain: The imidazole side chain is protected by benzylation, typically using benzyl bromide in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-His(Bzl)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and benzyl protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids during SPPS.
Common Reagents and Conditions
Deprotection of Fmoc Group: Typically achieved using a solution of piperidine in dimethylformamide (DMF).
Deprotection of Benzyl Group: Usually carried out using hydrogenation in the presence of a palladium catalyst.
Coupling Reagents: Commonly used reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions are the deprotected histidine amino acid and the desired peptide sequences during SPPS.
Scientific Research Applications
Fmoc-His(Bzl)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used in the synthesis of peptides for research and therapeutic purposes.
Drug Development: Utilized in the development of peptide-based drugs.
Biomaterials: Employed in the creation of peptide-based hydrogels and other biomaterials for tissue engineering and drug delivery.
Catalysis: Used in the development of peptide-based catalysts for various chemical reactions.
Comparison with Similar Compounds
Fmoc-His(Bzl)-OH can be compared with other Fmoc-protected amino acids, such as Fmoc-Lys(Boc)-OH and Fmoc-Arg(Pbf)-OH. These compounds also feature protecting groups that safeguard reactive sites during SPPS. this compound is unique due to the presence of the imidazole side chain, which imparts distinct chemical properties and reactivity .
Similar Compounds
Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a tert-butyloxycarbonyl (Boc) protecting group.
Fmoc-Arg(Pbf)-OH: Fmoc-protected arginine with a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group.
Properties
IUPAC Name |
(2S)-3-(1-benzylimidazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4/c32-27(33)26(14-20-16-31(18-29-20)15-19-8-2-1-3-9-19)30-28(34)35-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,16,18,25-26H,14-15,17H2,(H,30,34)(H,32,33)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBCBZPTQNYCPF-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169631 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(phenylmethyl)-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84030-19-3 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(phenylmethyl)-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84030-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(phenylmethyl)-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)
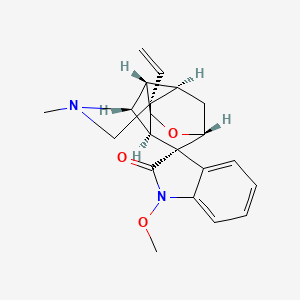

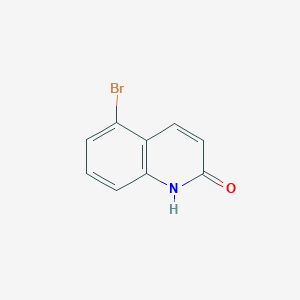
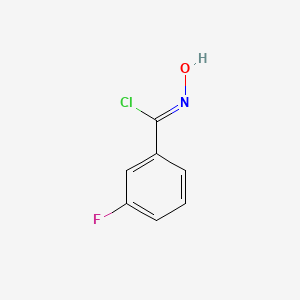
![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)

